molecular formula C19H19ClN2 B4165767 1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

Cat. No.: B4165767
M. Wt: 310.8 g/mol
InChI Key: INFYMCAAPMHCIE-UHFFFAOYSA-N
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Description

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is an organic compound that features both biphenyl and pyridine moieties. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of biphenyl with the basicity of pyridine. It is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of Biphenylmethylamine: This can be achieved through the reduction of biphenylmethyl nitrile using a reducing agent such as lithium aluminum hydride.

    Formation of Pyridinylmethylamine: This involves the reduction of pyridinylmethyl nitrile, also using lithium aluminum hydride.

    Coupling Reaction: The biphenylmethylamine and pyridinylmethylamine are then coupled under appropriate conditions to form the desired amine. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large quantities of reducing agents to convert nitriles to amines.

    Efficient Coupling: Employing optimized conditions for the coupling reaction to maximize yield.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields the fully reduced amine.

    Substitution: Results in nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (4-biphenylylmethyl)(2-pyridinylmethyl)amine hydrochloride
  • (4-biphenylylmethyl)methylamine hydrochloride

Uniqueness

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2.ClH/c1-2-4-18(5-3-1)19-8-6-16(7-9-19)14-21-15-17-10-12-20-13-11-17;/h1-13,21H,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFYMCAAPMHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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